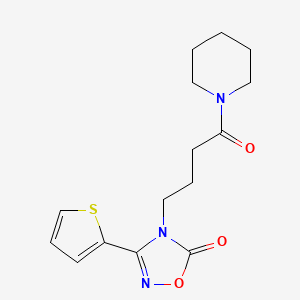
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide, also known as MAZ51, is a small molecule inhibitor that has shown potential in various scientific research applications. It is a synthetic compound that has been developed to target specific biological pathways and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mechanism of Action
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide acts as an inhibitor of the PI3K/Akt/mTOR pathway by binding to the ATP-binding site of mTOR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and metabolism. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins by binding to specific regions of these proteins.
Biochemical and Physiological Effects:
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific biological pathway that it targets. In cancer cells, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit cell proliferation and induce cell death. In neurodegenerative diseases, N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been shown to inhibit protein aggregation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in lab experiments is its specificity for certain biological pathways. This allows researchers to target specific pathways and study their effects on various biological processes. However, one limitation of using N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. One area of research is the development of more potent and selective inhibitors of the PI3K/Akt/mTOR pathway. Another area of research is the study of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the potential use of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide in treating neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide involves several steps, starting with the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,4-benzotriazine-3-carboxamide in the presence of a base to form N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide. The final product is purified by column chromatography and characterized by spectroscopic techniques.
Scientific Research Applications
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the PI3K/Akt/mTOR pathway. N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins.
properties
IUPAC Name |
N-(8-methoxyquinolin-5-yl)-1,2,4-benzotriazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c1-25-15-9-8-12(11-5-4-10-19-16(11)15)21-18(24)17-20-13-6-2-3-7-14(13)22-23-17/h2-10H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABSUOJIUBBPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=NC4=CC=CC=C4N=N3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-cyanopropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-methylfuran-2-carboxamide](/img/structure/B6624721.png)
![5-[[(3,5-Dimethyl-1-propylpyrazole-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6624725.png)

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![N-[2-methyl-5-(3-methylbutyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B6624764.png)
![3-[2-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B6624766.png)
![3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6624768.png)
![6-methyl-2-(methylamino)-N-[2-(pyrrolidine-1-carbonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6624769.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]-1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B6624795.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
